![molecular formula C7H5IN2 B070189 6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 189882-32-4](/img/structure/B70189.png)
6-iodo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
6-Iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 189882-32-4) is a heterocyclic compound with the molecular formula C₇H₅N₂I and a molecular weight of 244.032 g/mol . Its structure consists of a pyrrole ring fused to a pyridine ring, with an iodine atom substituted at the 6-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors . The iodine atom at position 6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization for drug discovery .
Key physicochemical properties include:
Méthodes De Préparation
Direct Iodination of Pyrrolopyridine Derivatives
Direct iodination of pyrrolopyridine scaffolds represents a straightforward approach to introducing iodine at the C-6 position. This method typically requires deprotonation of the heterocyclic core followed by electrophilic iodination.
Lithium Base-Mediated Iodination
Lithium diisopropylamide (LDA) has been employed to deprotonate 4-chloro-1H-pyrrolo[2,3-b]pyridine at low temperatures (-78°C), generating a lithiated intermediate that reacts with iodine to yield 6-iodo derivatives. However, this method faces limitations in conversion efficiency. For instance, using 1.5 equivalents of LDA resulted in only 8% conversion to the iodinated product, while increasing to 3 equivalents improved yields marginally to 12% . The low reactivity underscores the need for optimized base systems or alternative deprotonation strategies.
Key Reaction Conditions:
-
Base : LDA (1.5–3.0 equiv.)
-
Temperature : -78°C
-
Electrophile : Iodine (1.2 equiv.)
-
Solvent : Tetrahydrofuran (THF)
Multi-Step Synthesis from Halogenated Precursors
Sequential halogenation and functional group interconversion offer a modular route to 6-iodo-1H-pyrrolo[2,3-b]pyridine. This approach often begins with chlorinated or fluorinated precursors, followed by halogen-exchange reactions.
Halogen Exchange via Finkelstein Reaction
Halogen-exchange reactions using sodium iodide in polar aprotic solvents (e.g., dimethylformamide) have been explored for converting chloro- or bromo-pyrrolopyridines to their iodo counterparts. For instance, treating 6-chloro-1H-pyrrolo[2,3-b]pyridine with NaI at 120°C for 24 hours may yield the iodinated product, though competing side reactions (e.g., reduction or decomposition) necessitate careful optimization .
Protective Group Strategies
The reactive NH group in pyrrolopyridines often necessitates protection during iodination to prevent undesired side reactions. Trimethylsilylethoxymethyl (SEM) and benzenesulfonyl groups have been employed to mask the pyrrole nitrogen, enhancing regioselectivity and reaction efficiency.
SEM-Protected Intermediates
Protection of the pyrrole NH with SEM groups prior to iodination improved reaction yields by preventing deprotonation-induced side products. Subsequent deprotection using hydrochloric acid or fluoride-based reagents regenerates the free NH group .
Key Reaction Conditions:
-
Protecting Agent : SEM-Cl (1.5 equiv.)
-
Deprotection Agent : HCl (6M) or TBAF
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
Method | Conditions | Yield | Challenges |
---|---|---|---|
Direct Iodination (LDA) | LDA, THF, -78°C | ≤12% | Low conversion, sensitivity to base |
Suzuki–Miyaura Coupling | XPhos Pd G2, dioxane, 90°C | 75–77% | Requires pre-halogenated intermediates |
Halogen Exchange | NaI, DMF, 120°C | N/A | Competing side reactions |
SEM-Protected Route | SEM-Cl, HCl/TBAF | 20–30% | Additional protection/deprotection steps |
Mechanistic Insights and Side Reactions
Competing Reduction Pathways
During cross-coupling reactions, palladium catalysts may inadvertently reduce C-I bonds, especially under hydrogen-rich conditions. For example, Pd(PPh3)4 catalyzed the reduction of 2-iodo-4-chloropyrrolopyridine to 4-chloropyrrolopyridine in 5–8% yield, highlighting the need for catalyst screening .
Trimerization and Dimerization
Exposure to formaldehyde during SEM deprotection led to tricyclic byproducts, such as eight-membered 7-azaindole derivatives . Controlling reaction stoichiometry and purification protocols is critical to isolate the desired monomeric iodinated product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrrolopyridines, while nucleophilic substitution can introduce different functional groups at the 6-position .
Applications De Recherche Scientifique
Pharmaceutical Development
6-Iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that compounds related to this structure exhibit significant biological activity against cancer cell proliferation and can induce apoptosis in tumor cells. For instance, derivatives have shown IC₅₀ values in the nanomolar range against FGFRs, highlighting their potential as targeted cancer therapies .
Case Study: FGFR Inhibition
A study identified a series of pyrrolo[2,3-b]pyridine derivatives with potent FGFR inhibitory activity. One compound exhibited IC₅₀ values of 7 nM against FGFR1, indicating strong potential for further development as an anticancer agent .
Material Science
In material science, this compound is utilized in the development of organic semiconductors. These materials are essential for flexible electronic devices and other advanced applications. The compound's unique electronic properties make it suitable for creating high-performance materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biochemical Research
Researchers employ this compound to investigate its interactions with biological systems. This compound aids in understanding enzyme mechanisms and cellular processes. Its ability to inhibit specific pathways makes it a valuable tool for studying various biochemical reactions and cellular functions .
Agrochemicals
The compound is also explored for its potential applications in agrochemicals. Research indicates that derivatives of this compound may contribute to developing new pest control solutions. These compounds can be designed to target specific pests while minimizing environmental impact, thus enhancing agricultural productivity .
Chemical Synthesis
In chemical synthesis, this compound serves as a versatile building block for creating complex molecules. Its reactivity allows chemists to employ it in various synthetic pathways, facilitating the development of new compounds with desired properties more efficiently than traditional methods .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Pharmaceutical Development | Intermediate in synthesizing FGFR inhibitors for cancer treatment | IC₅₀ values of 7 nM against FGFR1; induces apoptosis in cancer cells |
Material Science | Used in organic semiconductors for flexible electronics | Essential for OLEDs and photovoltaic cells |
Biochemical Research | Investigates interactions with biological systems; aids enzyme mechanism studies | Valuable for studying biochemical pathways |
Agrochemicals | Potential use in developing effective pest control solutions | Target-specific compounds with minimal environmental impact |
Chemical Synthesis | Acts as a building block for creating complex molecules | Facilitates efficient synthesis compared to traditional methods |
Mécanisme D'action
The biological activity of 6-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives is primarily attributed to their ability to inhibit specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This mechanism makes them potential candidates for anticancer drugs .
Comparaison Avec Des Composés Similaires
The 1H-pyrrolo[2,3-b]pyridine scaffold is structurally analogous to other fused heterocycles, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines. Below is a detailed comparison:
Structural and Functional Analogues
Key Differentiators
(1) Solubility Profiles
- 6-Iodo-1H-pyrrolo[2,3-b]pyridine exhibits moderate solubility due to its planar structure and iodine’s polarizability.
- Thieno[2,3-b]pyridines suffer from poor aqueous solubility, necessitating solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo studies . Replacement of sulfur with nitrogen (as in pyrrolo derivatives) improves solubility by reducing hydrophobicity .
Structure-Activity Relationships (SAR)
- Position 6 (Iodine) : Critical for cross-coupling and steric complementarity in kinase binding pockets .
- Position 5 (Nitro/Methyl) : Nitro groups enhance electrophilicity for nucleophilic substitution, while methyl groups may reduce solubility but improve metabolic stability .
- Position 3 (Amino/Acylamino): Amino groups (e.g., in compound 8a) form hydrogen bonds with kinase hinge regions, enhancing potency .
Activité Biologique
6-Iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of an iodine atom at the 6-position of the pyrrolo[2,3-b]pyridine ring, exhibits unique reactivity and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C7H5IN2
- Molecular Weight : 232.03 g/mol
- Structure : The compound features a pyrrolopyridine core with an iodine substituent that influences its biological interactions and reactivity.
1. Anticancer Activity
This compound derivatives have shown promising anticancer properties, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). Research indicates that these compounds can effectively inhibit FGFR signaling pathways, which are often dysregulated in various cancers. For instance:
- Compound 4h exhibited IC50 values against FGFR1, 2, and 3 of 7 nM, 9 nM, and 25 nM respectively. It also demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
- In a study assessing cytotoxicity against ovarian cancer cells, derivatives displayed moderate cytotoxic effects while maintaining low toxicity towards non-cancerous cells .
The biological activity of this compound is primarily attributed to its ability to bind to the ATP-binding site of FGFRs, thus blocking downstream signaling pathways involved in cell proliferation and survival. The presence of the iodine atom enhances binding affinity through halogen bonding interactions .
Comparative Analysis with Similar Compounds
Compound | FGFR Inhibition (IC50) | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | 7 nM (FGFR1) | Moderate against ovarian cancer | Iodine enhances reactivity and binding |
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | Not specified | Lower efficacy | Chlorine may reduce binding affinity |
6-Bromo-1H-pyrrolo[2,3-b]pyridine | Not specified | Limited activity | Bromine's properties differ from iodine |
Antidiabetic Potential
Some derivatives of pyrrolo[2,3-b]pyridine have been investigated for their antidiabetic properties. They have shown the ability to stimulate glucose uptake in muscle and adipose tissues without affecting insulin levels significantly. The structure-activity relationship (SAR) studies indicate that specific substituents enhance this activity significantly .
Antimicrobial Activity
Research has also explored the antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives against various pathogens. Compounds have been tested for their efficacy against respiratory syncytial virus (RSV) and other strains. Some derivatives demonstrated good solubility and acceptable pharmacokinetic profiles, indicating potential for further development in infectious disease treatment .
Study on FGFR Inhibition
In a controlled laboratory setting, a series of experiments were conducted using compound 4h against FGFRs in breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations correlating with the observed IC50 values. Additionally, apoptosis assays confirmed that treatment with this compound led to increased apoptotic markers compared to untreated controls.
Antidiabetic Efficacy Assessment
In vivo studies involving animal models demonstrated that specific pyrrolo[2,3-b]pyridine derivatives could effectively lower blood glucose levels without adverse effects on insulin secretion. These findings suggest a dual mechanism where these compounds not only enhance insulin sensitivity but also promote glucose metabolism directly within tissues.
Q & A
Q. Basic: What are the most common synthetic strategies for functionalizing the 3- and 5-positions of 6-iodo-1H-pyrrolo[2,3-b]pyridine?
Answer:
The 3- and 5-positions of the pyrrolo[2,3-b]pyridine scaffold are typically modified via:
- Regioselective halogenation : Iodine or bromine can be introduced using directed ortho-metalation (DoM) or electrophilic substitution, as seen in the synthesis of 6-bromo-7-azaindole derivatives .
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura or Sonogashira reactions enable the introduction of aryl, heteroaryl, or alkyne groups at the 5-position, leveraging the iodine substituent as a leaving group .
- Nucleophilic aromatic substitution : The 3-position can be functionalized with azide or cyano groups under mild acidic conditions, as demonstrated in the synthesis of 3-azido and 3-cyano derivatives .
Q. Advanced: How can researchers resolve contradictory activity data when modifying the 5-position of this compound in kinase inhibitor development?
Answer:
Contradictions in activity data often arise from off-target effects or conformational changes in the kinase binding pocket. To address this:
- Perform kinase profiling assays (e.g., KINOMEscan) to assess selectivity across 400+ kinases, as done for JAK3 inhibitors .
- Use molecular docking and MD simulations to analyze steric clashes or hydrogen-bonding disruptions caused by substituents. For FGFR inhibitors, introducing hydrogen-bond acceptors at the 5-position improved interactions with Gly485 .
- Validate hypotheses with alanine-scanning mutagenesis of the target kinase’s ATP-binding pocket .
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, as used for 3-azido-4-iodo derivatives (e.g., [M+H]+ calc. 486.0269, found 486.0279) .
- Multinuclear NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants in 3,4-dichloro derivatives ).
- X-ray crystallography : Resolves regiochemical ambiguities, as applied to FGFR1-bound pyrrolo[2,3-b]pyridines .
Q. Advanced: How can researchers optimize the in vivo efficacy of this compound-based antitumor agents?
Answer:
- Pharmacokinetic (PK) optimization : Introduce solubilizing groups (e.g., PEG chains) to improve bioavailability, as seen in BTK inhibitors .
- Combination therapy : Synergistic effects with paclitaxel reduced tumor volume by 75% in mesothelioma xenografts via enhanced apoptosis .
- Toxicity mitigation : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce hepatic clearance, guided by microsomal stability assays .
Q. Basic: Which kinase targets are most frequently associated with pyrrolo[2,3-b]pyridine scaffolds?
Answer:
- Bruton’s tyrosine kinase (BTK) : IC50 <10 nM achieved via scaffold-hopping strategies .
- Fibroblast growth factor receptors (FGFR1-3) : Derivatives like compound 4h showed FGFR1 IC50 = 7 nM .
- Janus kinase 3 (JAK3) : 5-Carboxamide derivatives modulated immune responses in rheumatoid arthritis models .
Q. Advanced: What strategies address low regioselectivity during the synthesis of this compound derivatives?
Answer:
- Directed metalation groups (DMGs) : Use N-oxide or silyl-protecting groups to direct lithiation to the 3- or 5-position .
- Microwave-assisted synthesis : Enhances regioselectivity in tandem annulation reactions (e.g., thiochromeno[2,3-b]pyridines ).
- Computational prediction : DFT calculations predict reactive sites, guiding solvent and catalyst selection for Suzuki couplings .
Q. Basic: How are this compound derivatives evaluated for antiproliferative activity?
Answer:
- In vitro screening : Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50 determination .
- Mechanistic studies : Flow cytometry for cell cycle arrest (G2/M phase) and Western blotting for apoptosis markers (e.g., survivin, caspase-3) .
Q. Advanced: What computational methods predict the binding mode of this compound derivatives to kinase targets?
Answer:
- Molecular docking (AutoDock Vina) : Models interactions with kinase hinge regions (e.g., FGFR1 hydrogen bonds with Asp641 ).
- Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent effects on binding affinity .
- Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond acceptors at the 5-position) for JAK3 inhibition .
Q. Basic: What are the key structural features of this compound that influence solubility?
Answer:
- Polar substituents : Carboxamide or hydroxymethyl groups at the 5-position enhance aqueous solubility .
- N-Alkylation : Methyl or benzyl groups reduce crystallinity, improving DMSO solubility .
Q. Advanced: How can researchers validate target engagement of this compound derivatives in cellular models?
Answer:
Propriétés
IUPAC Name |
6-iodo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMMRWCGPSEGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443792 | |
Record name | 6-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189882-32-4 | |
Record name | 6-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189882-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.